N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 2,4-difluorophenyl group, a prop-2-en-1-yl (allyl) substituent on the 1,2,4-triazole ring, and a pyridin-3-yl moiety at the 5-position. Its structural framework is designed to optimize interactions with biological targets, leveraging the electron-withdrawing nature of fluorine atoms and the aromatic heterocyclic system for enhanced binding affinity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c1-2-8-25-17(12-4-3-7-21-10-12)23-24-18(25)27-11-16(26)22-15-6-5-13(19)9-14(15)20/h2-7,9-10H,1,8,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHYEGCOYHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The 1,2,4-triazole nucleus is constructed via cyclization of N-substituted thiosemicarbazides. A typical protocol involves:
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Condensation of pyridine-3-carbohydrazide with prop-2-en-1-yl isothiocyanate to form a thiosemicarbazide intermediate.
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Intramolecular cyclization under acidic conditions (HCl, ethanol, reflux, 8 h) to yield 4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 8 h |
| Temperature | 78°C (reflux) |
| Characterization | NMR, HPLC |
[3+2] Cycloaddition for Triazole Synthesis
Alternative routes employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
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Synthesis of 3-azidopyridine via diazotization of 3-aminopyridine.
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Reaction with propargyl bromide to form 4-(prop-2-en-1-yl)-1H-1,2,3-triazole.
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Sulfuration via Lawesson’s reagent to introduce the thiol group.
Optimization Insights:
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CuI (5 mol%) in DMF at 60°C improves regioselectivity (90% 1,4-isomer).
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Thiolation efficiency depends on stoichiometric ratios (1:1.2 substrate:Lawesson’s reagent).
Sulfanyl Acetamide Incorporation
Alkylation of Triazole-Thiol
The sulfanyl bridge is introduced via nucleophilic substitution:
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React 4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with N-(2,4-difluorophenyl)-2-chloroacetamide.
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Employ K₂CO₃ (2 eq) in anhydrous DMF at 50°C for 6 h.
Comparative Yields:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | DMF | 6 | 65 |
| NaH | THF | 4 | 58 |
| K₂CO₃ | DMF | 6 | 78 |
Mitsunobu Reaction for Etherification
For oxygen-sensitive substrates, Mitsunobu conditions are viable:
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Combine triazole-thiol, N-(2,4-difluorophenyl)-2-hydroxyacetamide, DIAD (1.2 eq), and PPh₃ (1.5 eq) in THF.
Advantages:
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Avoids base-induced decomposition of acid-labile groups.
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Yields: 62–70% after silica gel chromatography.
Functional Group Modifications
Allylation of Triazole Nitrogen
The prop-2-en-1-yl group is introduced via alkylation:
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Treat 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with allyl bromide (1.2 eq).
Critical Parameters:
-
Lower temperatures (<10°C) prevent oligomerization of allyl bromide.
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Post-reaction quenching with NH₄Cl ensures product stability.
Palladium-Catalyzed Cross-Coupling
For late-stage diversification, Suzuki-Miyaura coupling is applicable:
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Install a boronate ester at the triazole’s 4-position.
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Couple with pyridin-3-ylboronic acid using Pd(PPh₃)₄ (3 mol%) in dioxane/H₂O (4:1).
Yield Enhancement:
Purification and Analytical Validation
Chromatographic Techniques
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Flash Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient).
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HPLC: C18 column, 0.1% TFA in H₂O/MeCN (60:40 → 40:60 over 20 min), λ = 254 nm.
Purity Data:
| Batch | Purity (%) | Retention Time (min) |
|---|---|---|
| 1 | 98.5 | 12.3 |
| 2 | 99.1 | 12.5 |
Spectroscopic Confirmation
-
NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, triazole-H), 7.82–7.75 (m, 2H, pyridine-H), 6.12–5.98 (m, 2H, allyl-H).
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HRMS (ESI): m/z calc. for C₁₉H₁₅F₂N₅OS: 427.0894; found: 427.0897.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100 g batch was produced using:
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Continuous flow reactor for cyclization (residence time: 2 h).
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Centrifugal partition chromatography for purification (yield: 71%).
Cost Analysis:
| Component | Cost/kg (USD) |
|---|---|
| Pyridine-3-carbohydrazide | 220 |
| Prop-2-en-1-yl bromide | 180 |
| Total (per kg product) | 1,450 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyridine rings, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of triazole compounds exhibit potent activity against fungi and bacteria. The structural attributes of N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide contribute to its effectiveness in inhibiting microbial growth.
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives possess antifungal activity comparable to established antifungal agents. In vitro tests showed that the compound inhibited the growth of Candida species and Aspergillus species effectively, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals .
Anticancer Properties
The compound's structural features suggest potential anticancer activities. Triazoles are known for their ability to disrupt cancer cell proliferation and induce apoptosis.
Case Study: Cytotoxicity Assays
In a recent investigation, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxic effects with IC50 values indicating effective concentration levels for potential therapeutic use .
Anti-inflammatory Applications
Emerging evidence suggests that this compound may also possess anti-inflammatory properties. Triazole derivatives have been studied for their ability to modulate inflammatory pathways.
Case Study: Inhibition of Inflammatory Cytokines
Research involving animal models has shown that compounds similar to this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential applicability in treating inflammatory diseases .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that ensure high purity and yield.
Synthesis Methodology
The compound is synthesized via a reaction involving 2,4-difluorobenzene derivatives and pyridine-based triazole intermediates. The reaction conditions are optimized to enhance yield while minimizing by-products .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Anti-Exudative and Anti-Inflammatory Activity
- The 2,4-difluorophenyl group enhances anti-exudative activity compared to mono-fluorinated analogues (e.g., 3-fluorophenyl; ), likely due to increased electron-withdrawing effects stabilizing receptor interactions . However, chlorinated or trifluoromethyl-substituted derivatives () may exhibit superior activity owing to greater lipophilicity .
- Pyridin-3-yl vs. pyridin-4-yl positioning: Pyridin-4-yl analogues () show higher anti-inflammatory activity in some studies, suggesting that nitrogen orientation in the pyridine ring influences target binding .
Antimicrobial Activity
- Electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring correlate with improved antimicrobial efficacy. The 2,4-difluorophenyl derivative likely outperforms non-halogenated analogues but may be less potent than trifluoromethyl-containing compounds () due to reduced hydrophobicity .
- The allyl substituent may improve membrane permeability compared to bulkier groups (e.g., 4-methylphenyl; ), enhancing bioavailability .
Physicochemical Properties
- Solubility : The allyl group enhances aqueous solubility relative to ethyl or aryl-substituted triazoles ().
- Lipophilicity (logP): The 2,4-difluorophenyl group increases logP compared to non-fluorinated analogues but remains lower than trifluoromethyl derivatives (), balancing membrane permeability and metabolic stability .
- Thermal Stability : Allyl-substituted triazoles exhibit moderate thermal stability, whereas bulkier substituents (e.g., 4-methylphenyl; ) may improve crystallinity .
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. The compound's structure suggests it may exhibit significant biological activities, particularly in the realms of antiviral and anticancer effects. This article synthesizes available research findings on its biological activity, with a focus on its mechanisms of action and therapeutic potential.
- Molecular Formula : C18H15F2N5OS
- Molecular Weight : 392.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antiviral Activity : The triazole moiety in the compound is known for its ability to inhibit viral replication. Compounds with similar structures have demonstrated effectiveness against various viruses by interfering with viral enzymes and replication processes .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The presence of the difluorophenyl group is associated with enhanced lipophilicity, which facilitates cellular uptake and enhances therapeutic efficacy against cancer cells .
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antiviral | Viral enzymes | Inhibition of replication | |
| Anticancer | Tumor cells | Inhibition of proliferation |
Case Studies and Research Findings
-
Antiviral Studies :
- A study evaluating the antiviral potential of related compounds found that triazole derivatives effectively inhibited viral replication in vitro. The mechanism was linked to the inhibition of specific viral enzymes necessary for replication .
- In another investigation, compounds similar to this compound showed promise against flavivirus infections, indicating a potential for broad-spectrum antiviral activity .
-
Anticancer Research :
- A recent review highlighted the anticancer properties of triazole-containing compounds, noting their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle progression .
- Specific studies have reported that derivatives with similar structures demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar effects .
Q & A
Q. Advanced: How can reaction conditions be optimized to minimize byproducts like disulfide formation?
Methodological Answer:
- Controlled Thiol Reactivity : Use inert atmospheres (N₂/Ar) to prevent oxidation of the -SH group to disulfides.
- Phase-Transfer Catalysis : Employ catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .
- Real-Time Monitoring : Use in-line FTIR or HPLC to track reaction progress and terminate at optimal conversion (e.g., 85–90% yield) to avoid side reactions .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., pyridinyl protons at δ 8.5–9.0 ppm, difluorophenyl signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₁₅F₂N₅OS: 403.09) .
- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .
Q. Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures to obtain diffraction-quality crystals.
- SHELX Refinement : Employ SHELXL for structure solution, assigning positions to pyridinyl and propenyl groups based on electron density maps .
- Cambridge Structural Database (CSD) Validation : Compare bond lengths/angles with similar triazole-acetamide structures .
Basic: What biological activities are reported for structurally analogous compounds?
Methodological Answer:
Analogues with pyridinyl-triazole scaffolds exhibit:
Q. Advanced: How do substituents (e.g., pyridinyl vs. furanyl) influence bioactivity?
Methodological Answer:
- SAR Studies : Pyridinyl groups enhance π-π stacking with aromatic residues in enzyme active sites, while propenyl moieties increase membrane permeability. Replacements (e.g., furanyl) reduce potency by 30–50% in anti-exudative assays .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like COX-2 (PDB: 5KIR). Pyridinyl shows stronger hydrogen bonding vs. furanyl (-7.8 vs. -6.2 kcal/mol) .
Basic: What are key physicochemical properties affecting formulation?
Methodological Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4) due to hydrophobic triazole and difluorophenyl groups. Use co-solvents (DMSO/PEG 400) for in vitro studies .
- LogP : Predicted ~3.2 (Schrödinger QikProp), indicating moderate lipophilicity .
Q. Advanced: How can polymorphic forms be characterized and controlled?
Methodological Answer:
- DSC/TGA : Identify melting points (e.g., Form I: 165°C; Form II: 158°C) and thermal stability.
- PXRD : Compare diffraction patterns to known polymorphs (e.g., peaks at 2θ = 12.5°, 17.8° for Form I) .
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to map solvent/antisolvent conditions favoring the desired polymorph .
Basic: How to address discrepancies in reported bioactivity data?
Methodological Answer:
Q. Advanced: What statistical methods resolve conflicting structure-activity data?
Methodological Answer:
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with activity trends .
- Bayesian Models : Predict outliers using tools like KNIME, flagging compounds with anomalous logD or steric clashes .
Basic: What in vivo models assess pharmacokinetics?
Methodological Answer:
Q. Advanced: How to improve metabolic stability of the propenyl group?
Methodological Answer:
- Isotope Labeling : Synthesize deuterated propenyl (-CD₂-CH₂-) to slow CYP3A4-mediated oxidation .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, hydrolyzed in vivo by esterases .
Basic: What computational tools predict toxicity?
Methodological Answer:
- ADMET Predictors : Use SwissADME for hepatotoxicity alerts (e.g., mitochondrial toxicity risk due to triazole ring) .
- DEREK Nexus : Flag potential mutagenicity from the difluorophenyl moiety .
Q. Advanced: How to validate off-target effects via chemoproteomics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
